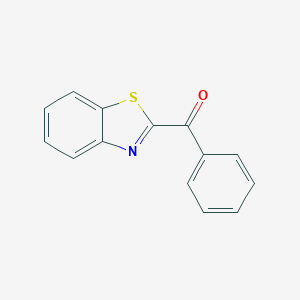

1,3-Benzothiazol-2-yl(phenyl)methanone

Overview

Description

1,3-Benzothiazol-2-yl(phenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiazole derivatives and has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Fluorescent Dyes : A study by Jadhav, Shinde, and Sekar (2018) highlights the synthesis of fluorescent monoazo disperse dyes based on phenyl(1H-benzoimidazol-5-yl)methanone. These dyes exhibit red-shifted absorption maxima and high molar extinction coefficients, making them useful in applications requiring far-red emission (Jadhav, Shinde, & Sekar, 2018).

Antimicrobial Agents : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives incorporating benzothiazole, which showed variable and modest antimicrobial activity against bacteria and fungi. This suggests potential uses in developing new antimicrobial compounds (Patel, Agravat, & Shaikh, 2011).

Electrochemical and Optical Applications : Anand and Muthusamy (2018) prepared oligobenzimidazoles with benzothiazole-based monomers, exploring their optical, electrical, and thermal properties. These compounds could have applications in electronics due to their specific electrochemical and optical characteristics (Anand & Muthusamy, 2018).

Antioxidant and Docking Studies : Rashmi et al. (2014) synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives and evaluated their antimicrobial, antioxidant, and docking properties, indicating their potential in pharmaceutical applications (Rashmi et al., 2014).

Antiviral Activity : Sharma et al. (2009) evaluated benzimidazole derivatives for antimicrobial and antiviral potential, identifying compounds active against certain fungi and viruses, suggesting their use in developing antifungal and antiviral agents (Sharma et al., 2009).

Structural Characterization in Drug Synthesis : Eckhardt et al. (2020) discussed the structural characterization of a side product in benzothiazinone synthesis, which is crucial in the development of new anti-tuberculosis drugs (Eckhardt et al., 2020).

Ligand Synthesis for Crystallography : Wang et al. (2017) synthesized ligands containing N-heterocycles like benzothiazole, which were analyzed via X-ray diffraction, contributing to the field of crystallography and molecular design (Wang et al., 2017).

Antimycobacterial Activity : Narasimhan et al. (2011) explored the antimicrobial and antimycobacterial activities of benzimidazole derivatives, providing insights into the development of treatments for tuberculosis (Narasimhan et al., 2011).

Microwave-Assisted Synthesis for Antimicrobial Activity : Ashok et al. (2017) demonstrated the microwave-assisted synthesis of benzofuran derivatives, evaluating their antibacterial and antifungal activities (Ashok et al., 2017).

Pharmacological Agent Development : Venugopala et al. (2017) designed and synthesized benzothiazole analogues with potential pharmacological applications, including antimosquito and anti-HIV properties (Venugopala, 2017).

Future Directions

Mechanism of Action

Target of Action

1,3-Benzothiazol-2-yl(phenyl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their target, dpre1, inhibiting its function . This inhibition disrupts the cell wall biosynthesis, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakened cell wall and ultimately, the death of the bacteria .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound weakens the bacterial cell wall, leading to the death of the bacteria .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been synthesized and evaluated for their inhibitory activity against various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the benzothiazole derivative .

Cellular Effects

Some benzothiazole derivatives have shown inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV), indicating potential antiviral properties . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

1,3-benzothiazol-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NOS/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIZWCSGIMQTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312359 | |

| Record name | 1,3-benzothiazol-2-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1629-75-0 | |

| Record name | NSC252936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzothiazol-2-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZOYLBENZOTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

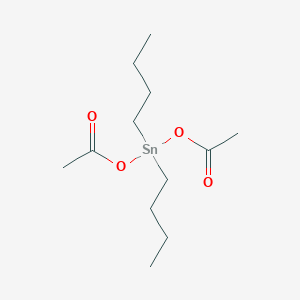

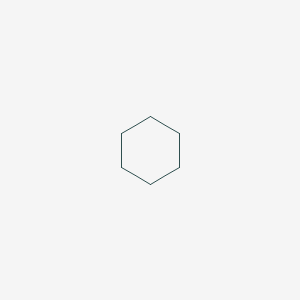

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)